molecular formula C21H12N2O8 B12463120 2-Hydroxy-4-[5-(4-nitrophenoxy)-1,3-dioxoisoindol-2-yl]benzoic acid

2-Hydroxy-4-[5-(4-nitrophenoxy)-1,3-dioxoisoindol-2-yl]benzoic acid

Cat. No.: B12463120
M. Wt: 420.3 g/mol
InChI Key: LFRIRGSNDMNCAA-UHFFFAOYSA-N
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Description

2-Hydroxy-4-[5-(4-nitrophenoxy)-1,3-dioxoisoindol-2-yl]benzoic acid is a complex organic compound with a molecular formula of C21H12N2O8 This compound is characterized by its unique structure, which includes a benzoic acid core substituted with hydroxy, nitrophenoxy, and dioxoisoindolyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-4-[5-(4-nitrophenoxy)-1,3-dioxoisoindol-2-yl]benzoic acid typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the nucleophilic aromatic substitution reaction of 4-nitrophenol with a suitable halogenated precursor to form the nitrophenoxy derivative. This intermediate is then subjected to further reactions, such as condensation with phthalic anhydride, to introduce the dioxoisoindolyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-4-[5-(4-nitrophenoxy)-1,3-dioxoisoindol-2-yl]benzoic acid undergoes various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a quinone derivative.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under appropriate conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

2-Hydroxy-4-[5-(4-nitrophenoxy)-1,3-dioxoisoindol-2-yl]benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Hydroxy-4-[5-(4-nitrophenoxy)-1,3-dioxoisoindol-2-yl]benzoic acid involves its interaction with specific molecular targets and pathways. For instance, the compound may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    4-(4-Nitrophenoxy)benzoic acid: Shares the nitrophenoxy and benzoic acid moieties but lacks the dioxoisoindolyl group.

    2-Hydroxy-5-nitrobenzoic acid: Contains the hydroxy and nitro groups on a benzoic acid core but lacks the nitrophenoxy and dioxoisoindolyl groups.

Uniqueness

2-Hydroxy-4-[5-(4-nitrophenoxy)-1,3-dioxoisoindol-2-yl]benzoic acid is unique due to the presence of the dioxoisoindolyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and reactivity .

Properties

Molecular Formula

C21H12N2O8

Molecular Weight

420.3 g/mol

IUPAC Name

2-hydroxy-4-[5-(4-nitrophenoxy)-1,3-dioxoisoindol-2-yl]benzoic acid

InChI

InChI=1S/C21H12N2O8/c24-18-9-12(3-7-16(18)21(27)28)22-19(25)15-8-6-14(10-17(15)20(22)26)31-13-4-1-11(2-5-13)23(29)30/h1-10,24H,(H,27,28)

InChI Key

LFRIRGSNDMNCAA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])OC2=CC3=C(C=C2)C(=O)N(C3=O)C4=CC(=C(C=C4)C(=O)O)O

Origin of Product

United States

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